molecular formula C15H23NOS B5429979 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]azocane

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]azocane

Cat. No. B5429979
M. Wt: 265.4 g/mol
InChI Key: ZFTDMSFWMXRPKS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. The molecular formula shows the types and numbers of atoms in the molecule, while the structural formula shows the arrangement of atoms and the bonds between them. The IUPAC name is a systematic way of naming chemical substances based on their structure .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include reactions with other chemicals, conditions required for the reaction (like temperature or pressure), and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in the molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other chemicals, the conditions required for these reactions, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level. This is particularly important for compounds used as drugs or catalysts .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling or using the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

azocan-1-yl-(4-ethyl-5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-3-13-12(2)18-11-14(13)15(17)16-9-7-5-4-6-8-10-16/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTDMSFWMXRPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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